molecular formula C11H13ClOS B8079060 3-(4-Chloro-2-methylphenyl)thiolan-3-ol

3-(4-Chloro-2-methylphenyl)thiolan-3-ol

Cat. No.: B8079060
M. Wt: 228.74 g/mol
InChI Key: CNRDAAVVDRKQQI-UHFFFAOYSA-N
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Description

The compound with the identifier “3-(4-Chloro-2-methylphenyl)thiolan-3-ol” is a chemical substance that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure and properties, which make it valuable for a range of applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound “3-(4-Chloro-2-methylphenyl)thiolan-3-ol” involves specific synthetic routes and reaction conditions. The synthesis typically starts with the reaction of an epoxy resin with an aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative. This intermediate is then reacted with a primary amine under controlled conditions to yield the final product .

Industrial Production Methods: In industrial settings, the production of “this compound” follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: The compound “3-(4-Chloro-2-methylphenyl)thiolan-3-ol” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired transformation of the compound.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

The compound “3-(4-Chloro-2-methylphenyl)thiolan-3-ol” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, “this compound” is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways. In industry, the compound is utilized in the production of advanced materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of “3-(4-Chloro-2-methylphenyl)thiolan-3-ol” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to “3-(4-Chloro-2-methylphenyl)thiolan-3-ol” include other epoxy derivatives and amine-containing compounds. These compounds share structural similarities and may exhibit comparable chemical properties and reactivity.

Uniqueness: What sets “this compound” apart from similar compounds is its unique combination of functional groups and its specific reactivity profile. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective.

Properties

IUPAC Name

3-(4-chloro-2-methylphenyl)thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClOS/c1-8-6-9(12)2-3-10(8)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRDAAVVDRKQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2(CCSC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)C2(CCSC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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